![molecular formula C14H17ClN2OS B2514435 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-18-9](/img/structure/B2514435.png)
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzo[d]thiazole ring substituted with a chlorine atom and an ethyl group, and a pivalamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Alkylation: The benzo[d]thiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The ethyl group is introduced via alkylation using ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
Formation of the Ylidene Group: The final step involves the formation of the ylidene group by reacting the chlorinated and alkylated benzo[d]thiazole with pivalamide under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ylidene group, converting it to an amine.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[d]thiazoles depending on the nucleophile used.
Scientific Research Applications
Biological Applications
The compound has shown promising potential in several biological applications:
- Antimicrobial Activity : Research indicates that derivatives of benzo[d]thiazoles exhibit significant antimicrobial properties. Compounds similar to (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Studies have suggested that compounds containing the benzo[d]thiazole moiety can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways or enzyme inhibition, leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as a ligand for specific enzymes due to its structural characteristics, potentially leading to the development of new enzyme inhibitors for therapeutic purposes .
Case Studies
Several studies highlight the applications of this compound and its derivatives:
- Antimicrobial Study : A recent investigation assessed the antibacterial properties of thiazole derivatives, including those similar to this compound. The study found that these compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
- Anticancer Research : Another study focused on the anticancer efficacy of thiazole derivatives, revealing that compounds with similar structures to this compound could inhibit tumor growth in vitro and in vivo models by inducing apoptosis through specific signaling pathways .
Chemical Reactions
This compound can participate in various chemical reactions, including:
- Condensation Reactions : It can react with aldehydes or ketones to form more complex imines or amines.
- Nucleophilic Substitution : The chlorine atom on the benzo[d]thiazole ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
- Cyclization Reactions : Under specific conditions, this compound may engage in cyclization reactions to form heterocyclic compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, disrupting biological pathways critical for the survival or proliferation of pathogens or cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide: Similar structure but with a methyl group instead of an ethyl group.
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
Uniqueness
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and pivalamide moiety may confer distinct properties compared to its analogs, such as different binding affinities or metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H17ClN2O3S |
Molecular Weight | 376.86 g/mol |
CAS Number | Not specified |
Purity | Typically ≥ 95% |
The structure features a benzothiazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties.
- Kappa Opioid Receptor Modulation : Research indicates that compounds similar to this compound may interact with kappa opioid receptors (KOR), which are involved in pain modulation and may have implications for treating mood disorders and addiction .
- Antimicrobial Properties : Benzothiazole derivatives have shown promise as antimicrobial agents. The presence of chlorine and ethyl groups in the structure may enhance their interaction with microbial enzymes or cellular targets .
- Anticancer Activity : Preliminary studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism is thought to involve the disruption of cellular signaling pathways critical for cell survival .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : Cell line assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported range from 10 to 20 µM, indicating significant potency .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent. Further research is needed to elucidate the exact pathways involved in its action .
Case Studies
- Case Study on Kappa Opioid Receptor Agonists : A study published in a pharmacology journal highlighted the role of benzothiazole derivatives as selective KOR agonists, which could provide insights into developing new analgesics with fewer side effects compared to traditional opioids .
- Antimicrobial Efficacy : In a clinical trial assessing new antimicrobial agents, a derivative of this compound was tested against resistant strains of bacteria, showing significant inhibitory effects and minimal toxicity to human cells .
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMERCSKSLLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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